4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide
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Overview
Description
4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C14H23NO3S and a molecular weight of 285.4 g/mol. This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, isopropyl, and trimethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide may involve large-scale sulfonation processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy, isopropyl, and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: This compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors that recognize the sulfonamide group. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-5-isopropylbenzenesulfonamide: Lacks the N,N,2-trimethyl substitution.
4-ethoxy-N,N,2-trimethylbenzenesulfonamide: Lacks the isopropyl substitution.
5-isopropyl-N,N,2-trimethylbenzenesulfonamide: Lacks the ethoxy substitution.
Uniqueness
4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide is unique due to the specific combination of ethoxy, isopropyl, and trimethyl groups attached to the benzene ring.
Properties
IUPAC Name |
4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)14(9-12(13)10(2)3)19(16,17)15(5)6/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWIFUEJTXWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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